

# Protocol for assessing Factor B-IN-2 inhibition of C3 convertase

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## Compound of Interest

Compound Name: Factor B-IN-2

Cat. No.: B15140388

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## Protocol for Assessing Factor B Inhibition of C3 Convertase

For Researchers, Scientists, and Drug Development Professionals

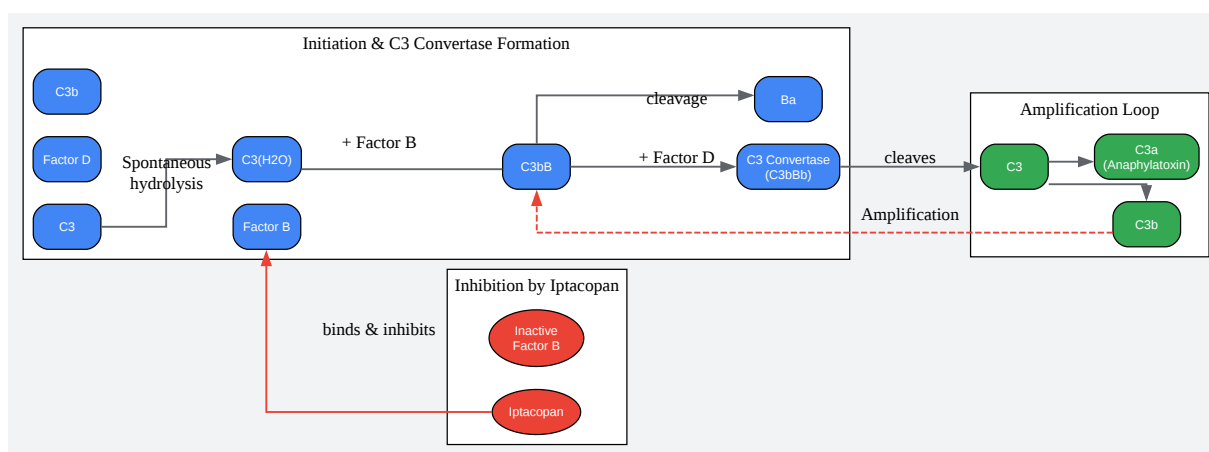
### Introduction

The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. The alternative pathway (AP) of the complement system provides a rapid and potent amplification loop for complement activation. A key enzyme in this pathway is the C3 convertase (C3bBb), which is formed by the association of C3b with Factor B, followed by cleavage of Factor B by Factor D. The resulting Bb fragment is a serine protease that constitutes the catalytic subunit of the C3 convertase, leading to the exponential cleavage of C3 and amplification of the complement cascade.[1]

Dysregulation of the alternative pathway is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. Consequently, Factor B has emerged as a promising therapeutic target for the development of complement-inhibiting drugs.[2] Small molecule inhibitors of Factor B can effectively block the formation and/or activity of the C3 convertase, thereby dampening the inflammatory response.[3]

This application note provides detailed protocols for assessing the inhibitory activity of small molecule compounds against Factor B and the C3 convertase. The protocols described herein are essential for the screening and characterization of potential therapeutic agents targeting the alternative complement pathway. As a representative example, this document will refer to Iptacopan (LNP023), a potent and selective oral inhibitor of Factor B.[4]

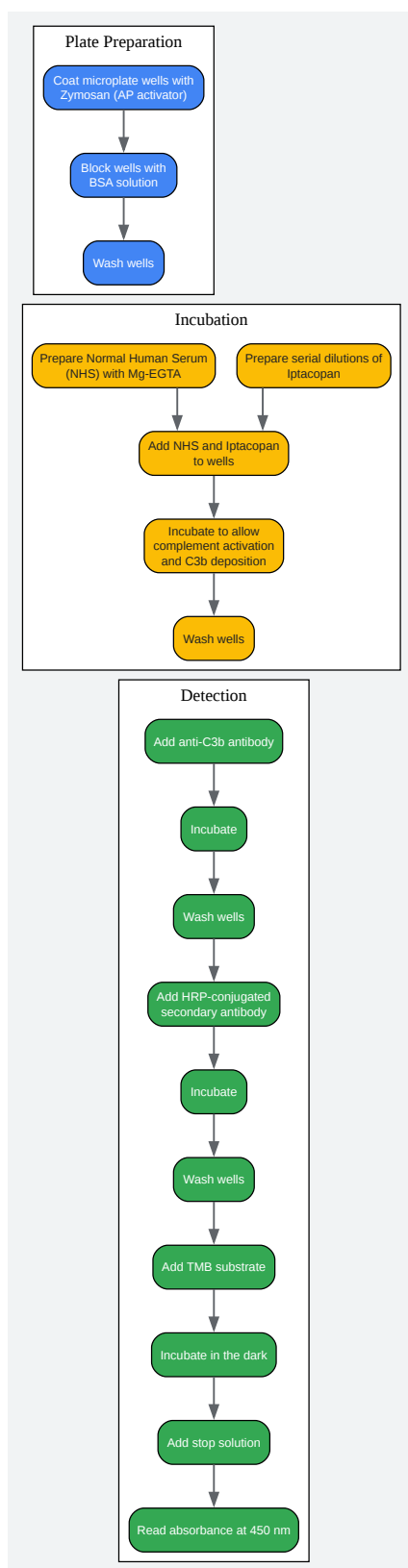
## Signaling Pathway: Alternative Complement Activation



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Caption: Alternative complement pathway activation and inhibition by Iptacopan.

## Experimental Workflow: C3b Deposition ELISA



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Caption: Workflow for C3b deposition ELISA to assess inhibitor activity.

## Materials and Reagents

Reagent	Supplier	Catalog Number
Purified Human Factor B	Complement Technology	A133
Purified Human Factor D	Complement Technology	A135
Purified Human C3	Complement Technology	A113
Zymosan A	Sigma-Aldrich	Z4250
Normal Human Serum (NHS)	Complement Technology	A111
Rabbit Red Blood Cells (rRBCs)	Innovative Research	IRBRBC10ML
Gelatin Veronal Buffer (GVB++)	Boston BioProducts	IBB-300X
GVB-Mg-EGTA	Boston BioProducts	IBB-310
Anti-human C3b/iC3b Antibody	Bio-Rad	MCA2739
HRP-conjugated Goat anti-Mouse IgG	Jackson ImmunoResearch	115-035-003
TMB Substrate	SeraCare	5120-0076
Sulfuric Acid (98%)	Sigma-Aldrich	339741
Iptacopan (LNP023)	MedChemExpress	HY-114439
96-well microplates (flat-bottom)	Corning	3590

## Experimental Protocols

### Alternative Pathway Hemolytic Assay

This assay measures the ability of a test compound to inhibit the lysis of rabbit red blood cells (rRBCs), which are sensitive to lysis by the human alternative complement pathway.

Protocol:

- Preparation of Rabbit Red Blood Cells (rRBCs):
  - Wash commercially available rRBCs three times with GVB++.
  - Resuspend the rRBC pellet to a final concentration of  $2 \times 10^8$  cells/mL in GVB-Mg-EGTA.
- Assay Setup:
  - In a 96-well V-bottom plate, perform serial dilutions of the test compound (e.g., Iptacopan) in GVB-Mg-EGTA. Include a vehicle control (e.g., DMSO) and a positive control for inhibition (e.g., EDTA at 10 mM).
  - Add 50  $\mu$ L of diluted Normal Human Serum (NHS, final concentration 10%) to each well containing the test compound or controls.
  - Incubate the plate for 15 minutes at room temperature to allow the inhibitor to interact with serum proteins.
- Lysis Reaction:
  - Add 50  $\mu$ L of the prepared rRBC suspension to each well.
  - Incubate the plate for 30 minutes at 37°C with gentle shaking.
- Measurement of Hemolysis:
  - Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact rRBCs.
  - Carefully transfer 80  $\mu$ L of the supernatant to a new 96-well flat-bottom plate.
  - Measure the absorbance of the supernatant at 414 nm using a microplate reader. This absorbance is proportional to the amount of hemoglobin released.
- Data Analysis:
  - Percent hemolysis is calculated using the following formula: % Hemolysis = 
$$\frac{[(\text{Absorbance\_sample} - \text{Absorbance\_blank}) / (\text{Absorbance\_100\%\_lysis} - \text{Absorbance\_blank})] \times 100}{}$$

- Absorbance\_blank: Supernatant from rRBCs incubated in buffer only.
- Absorbance\_100%\_lysis: Supernatant from rRBCs lysed with water.
- Plot the percent hemolysis against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.

## C3b Deposition ELISA

This ELISA-based assay quantifies the deposition of C3b on a surface that activates the alternative pathway, providing a direct measure of C3 convertase activity.

Protocol:

- Plate Coating:
  - Coat the wells of a 96-well microplate with 100 µL of Zymosan A (1 mg/mL in PBS) overnight at 4°C.
  - Wash the wells three times with PBS containing 0.05% Tween-20 (PBST).
  - Block the wells with 200 µL of 1% BSA in PBS for 2 hours at room temperature.
  - Wash the wells three times with PBST.
- Complement Activation and Inhibition:
  - Prepare serial dilutions of the test compound (e.g., Iptacopan) in GVB-Mg-EGTA.
  - In a separate plate, pre-incubate 50 µL of diluted NHS (final concentration 2%) with 50 µL of the diluted test compound for 15 minutes at room temperature.
  - Transfer 100 µL of the NHS/inhibitor mixture to the Zymosan-coated plate.
  - Incubate for 30 minutes at 37°C to allow for complement activation and C3b deposition.
  - Wash the wells five times with PBST.
- Detection of C3b:

- Add 100 µL of a primary antibody against human C3b/iC3b (diluted in 1% BSA/PBST) to each well.
- Incubate for 1 hour at 37°C.
- Wash the wells three times with PBST.
- Add 100 µL of an HRP-conjugated secondary antibody (diluted in 1% BSA/PBST) to each well.
- Incubate for 1 hour at 37°C.
- Wash the wells five times with PBST.
- Signal Development and Measurement:
  - Add 100 µL of TMB substrate to each well and incubate in the dark for 10-15 minutes.
  - Stop the reaction by adding 100 µL of 1 M sulfuric acid.
  - Read the absorbance at 450 nm using a microplate reader.
- Data Analysis:
  - Percent inhibition is calculated using the following formula: % Inhibition =  $[1 - (\text{Absorbance\_sample} / \text{Absorbance\_no\_inhibitor})] * 100$
  - Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.

## Data Presentation

The inhibitory activity of a Factor B inhibitor can be summarized in the following tables. The data presented for Iptacopan is representative and compiled from published literature.[\[1\]](#)[\[5\]](#)

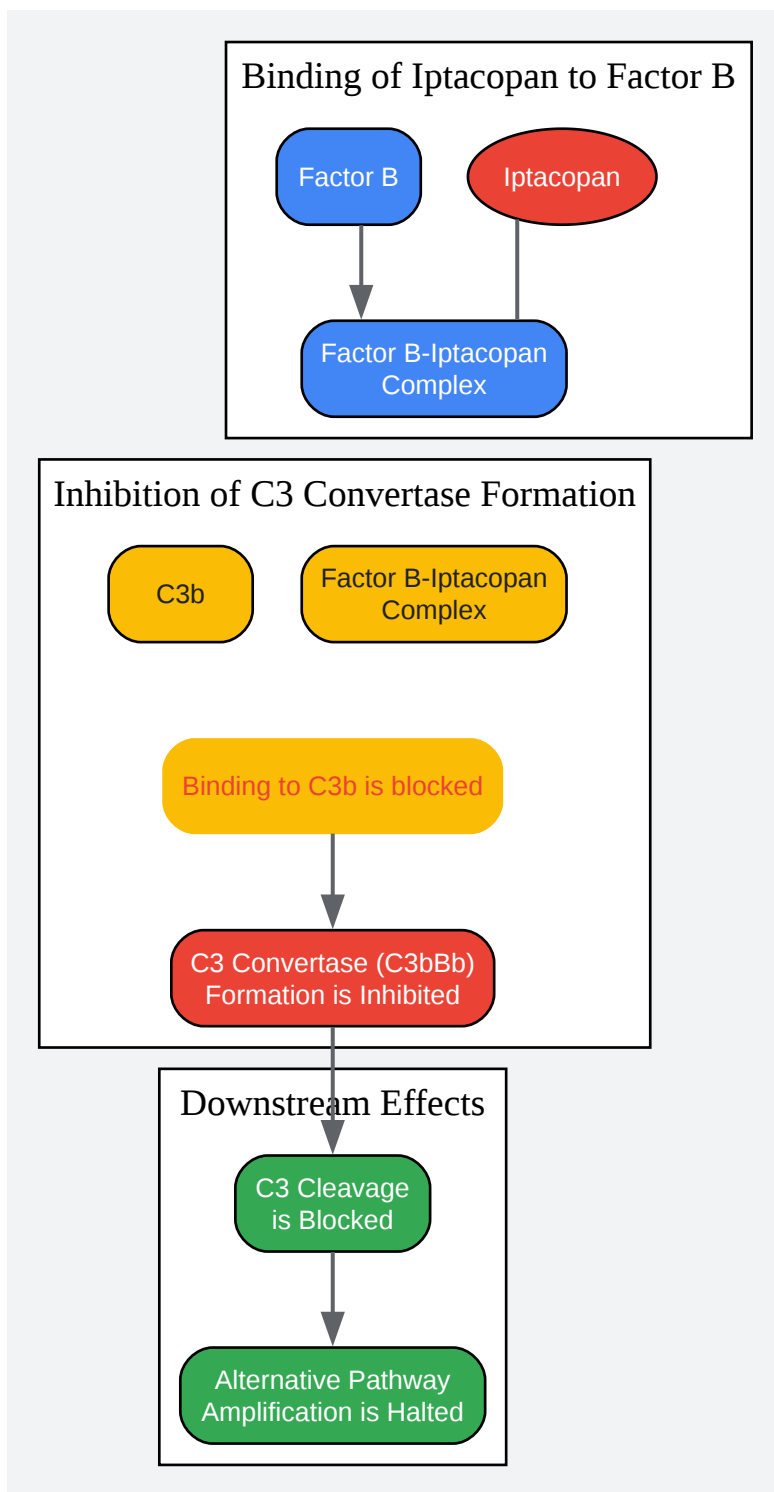
Table 1: In Vitro Inhibitory Activity of Iptacopan

Assay	Endpoint	IC <sub>50</sub> (μM)
Alternative Pathway Hemolytic Assay	Inhibition of rRBC lysis	~0.01
C3b Deposition ELISA	Inhibition of C3b deposition	~0.015

Table 2: Effect of Iptacopan on Complement Biomarkers (from clinical studies)

Biomarker	Effect
Plasma C3 levels	Normalization in a majority of patients[6]
Urine Protein-to-Creatinine Ratio (UPCR)	Significant reduction in patients with C3 glomerulopathy[5]

## Mechanism of Action of Iptacopan



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Caption: Mechanism of action of Iptacopan in inhibiting C3 convertase.

Iptacopan is a small molecule that specifically and reversibly binds to the serine protease domain of Factor B.[7] This binding event prevents the interaction of Factor B with C3b, a critical step in the formation of the C3 convertase (C3bBb).[4] By inhibiting the formation of a functional C3 convertase, Iptacopan effectively blocks the central amplification loop of the alternative complement pathway.[1] This leads to a reduction in the generation of C3a and C3b, thereby mitigating the downstream inflammatory and cell-damaging effects of complement activation.[6]

## Conclusion

The protocols outlined in this application note provide robust and reliable methods for assessing the inhibitory activity of small molecule compounds against Factor B and the C3 convertase of the alternative complement pathway. The alternative pathway hemolytic assay offers a functional measure of the entire AP cascade, while the C3b deposition ELISA provides a more direct assessment of C3 convertase activity. These assays are indispensable tools for the discovery and development of novel therapeutics, such as Iptacopan, for the treatment of complement-mediated diseases.

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